Sodium cetostearyl sulfate

Description

Nomenclature and Chemical Classification in Scientific Literature

Sodium cetostearyl sulfate (B86663) is the commonly accepted name for a mixture of sodium cetyl sulfate and sodium stearyl sulfate. uspbpep.com In scientific databases and literature, it is systematically identified by its IUPAC name: sodium;hexadecyl sulfate;octadecyl sulfate. nih.govnih.gov The compound is classified as an alkyl sulfate, a prominent group of anionic surfactants. specialchem.com

Below is a table summarizing the key identifiers for Sodium Cetostearyl Sulfate:

| Identifier | Value |

| CAS Number | 59186-41-3 nih.govthegoodscentscompany.comcosmeticanalysis.com |

| Molecular Formula | C₃₄H₇₀NaO₈S₂⁻ nih.govnih.gov |

| IUPAC Name | sodium;hexadecyl sulfate;octadecyl sulfate nih.govnih.gov |

| Synonyms | Sodium cetyl/stearyl sulfate, Sodium cetostearyl sulphate cir-safety.orgperflavory.com |

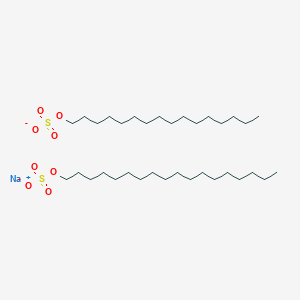

The constituent parts of this compound are primarily sodium cetyl sulfate and sodium stearyl sulfate. The general chemical structure consists of a long alkyl chain (cetyl and stearyl groups) attached to a sulfate group, with sodium as the counter-ion.

Historical Context of Research and Discovery

The development of this compound is intrinsically linked to the broader history of synthetic surfactants. The quest for cleaning agents beyond traditional soaps, which were based on animal and vegetable fats, began in the early 20th century. The 1930s saw the first synthesis of alkyl sulfates, a significant milestone that laid the groundwork for compounds like this compound. frontiersin.org

The production of alcohol sulfates for commercial use began in 1932. researchgate.net The general method for producing alkyl sulfates involves the sulfation of the corresponding alcohol followed by neutralization. In the case of this compound, cetearyl alcohol (a mixture of cetyl and stearyl alcohol) is sulfated using agents like chlorosulfonic acid or sulfur trioxide, and then neutralized with sodium hydroxide (B78521). specialchem.comcir-safety.org This process yields the sodium salt of the sulfated alcohol mixture.

Research into anionic surfactants, the class to which this compound belongs, has been extensive. sanyo-chemical-solutions.comtaylorandfrancis.com Early research focused on their excellent foaming and cleansing properties. nepjol.info Over time, scientific investigations have expanded to understand their behavior in various formulations and their interactions with other chemical species.

Significance and Broad Applications in Research Contexts

The significance of this compound in research stems from its properties as a surfactant. Surfactants, in general, are molecules that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids. cosmileeurope.eu This characteristic makes them invaluable in a multitude of research applications.

In materials science and polymer chemistry, this compound is investigated for its role as an emulsifier and stabilizer in the creation of emulsions and dispersions. Its ability to form stable mixtures of oil and water is a key area of study. specialchem.com Researchers explore how variations in concentration and the ratio of cetyl to stearyl sulfate affect emulsion stability and droplet size, which are critical parameters in the formulation of various products.

Scientific studies have also examined the self-assembly of this compound in aqueous solutions. Like other surfactants, at a certain concentration known as the critical micelle concentration (CMC), its molecules aggregate to form micelles. The study of these micellar structures is important for understanding their solubilization capabilities, which is relevant in drug delivery research and in processes requiring the dissolution of poorly soluble substances.

Furthermore, research delves into the interfacial properties of this compound at liquid-air and liquid-liquid interfaces. These studies are fundamental to understanding foaming capacity and detergency, which are crucial in the development of advanced cleansing systems. The interaction of this compound with other surfactants, polymers, and electrolytes is also an active area of research, aiming to create synergistic systems with enhanced performance characteristics. frontiersin.org

Below is a data table summarizing key research findings and applications:

| Research Area | Key Findings and Applications |

| Emulsion Technology | Investigated for its ability to stabilize oil-in-water emulsions. Research focuses on optimizing emulsion stability for various industrial and cosmetic formulations. specialchem.com |

| Polymer Synthesis | Used in emulsion polymerization as a stabilizer for the growing polymer particles. |

| Colloid Science | Studied for its role in controlling the aggregation and dispersion of colloidal particles. |

| Interfacial Science | Research on its adsorption at interfaces helps in understanding and improving foaming and wetting phenomena. |

Structure

2D Structure

Properties

IUPAC Name |

sodium;hexadecyl sulfate;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBALUNQCMWJSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NaO8S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207925 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59186-41-3 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Methodologies for Sodium Cetostearyl Sulfate

Sulfation of Cetearyl Alcohol: Academic Perspectives

The foundational step in producing sodium cetostearyl sulfate (B86663) is the sulfation of cetearyl alcohol. This reaction introduces a sulfate group to the fatty alcohol chain, transforming it into an alkyl sulfuric acid. tiiips.comresearchgate.net Several sulfating agents can be employed for this purpose, each with distinct reaction mechanisms and outcomes. specialchem.comcir-safety.org

Chlorosulfonic Acid Sulfation Mechanisms

Chlorosulfonic acid (HSO₃Cl) is a potent sulfating agent frequently used in the synthesis of alkyl sulfates. chemcess.comgoogle.com.na The reaction with a long-chain alcohol like cetearyl alcohol proceeds via the formation of the corresponding alkyl sulfuric acid and hydrogen chloride gas as a byproduct. chemcess.comwikipedia.org

The general reaction is as follows: ROH + HSO₃Cl → ROSO₃H + HCl chemcess.com

This method is advantageous as it can be conducted at low temperatures, which helps to minimize side reactions such as chain cleavage or discoloration of the product. chemcess.com However, the evolution of corrosive hydrogen chloride gas necessitates specialized equipment for its safe handling and removal. chemithon.com

Sulfur Trioxide Sulfation Pathways

Sulfur trioxide (SO₃) is another widely used sulfating agent in industrial applications. researchgate.net It reacts directly with alcohols to form alkyl sulfuric acids. chemithon.com The process often involves diluting the gaseous sulfur trioxide with an inert gas, such as dry air or nitrogen, to control the reaction rate and dissipate the heat generated. google.com

The reaction pathway involves the initial formation of an unstable intermediate, which then rearranges to the more stable alkyl sulfuric acid. wikipedia.org The reaction is highly exothermic and requires careful temperature control to prevent unwanted side reactions. google.com

A typical industrial process involves reacting the alcohol with a gas mixture containing 1 to 8% by volume of sulfur trioxide. google.com The molar ratio of sulfur trioxide to the fatty alcohol is typically kept between 1.05:1 and 1.1:1 to ensure complete sulfation. google.com

Sulfamic Acid Sulfation Reactions

Sulfamic acid (H₂NSO₃H) offers a milder alternative for the sulfation of alcohols. nih.govsemanticscholar.org It reacts with alcohols, often in the presence of a catalyst like urea (B33335), to form the ammonium (B1175870) salt of the alkyl sulfuric acid directly. chemithon.comnih.govresearchgate.net

The reaction is generally represented as: ROH + H₂NSO₃H → [ROSO₃]⁻[NH₄]⁺

While sulfamic acid is less reactive than chlorosulfonic acid or sulfur trioxide, it is highly selective and prevents the formation of mixed sulfate-sulfonate compounds, which is particularly beneficial when sulfating materials that also contain aromatic rings. chemithon.comsemanticscholar.org However, its use can be limited by its higher cost and the typically lower yields and darker colored products obtained with long-chain primary alcohols. nih.gov The use of catalysts like pyridine, urea, thiourea, and acetamide (B32628) can improve the outcome of the sulfation of long-chain alcohols. nih.gov

Neutralization Processes and Purity Enhancement

Following the sulfation reaction, the resulting acidic alkyl sulfuric acid is neutralized to form the sodium salt. cir-safety.orgtiiips.com Sodium hydroxide (B78521) is commonly used for this neutralization step. cir-safety.orgatamanchemicals.com

The neutralization reaction is as follows: ROSO₃H + NaOH → ROSO₃Na + H₂O

After neutralization, the crude sodium cetostearyl sulfate contains various impurities, including unreacted cetearyl alcohol, inorganic salts like sodium chloride and sodium sulfate, and water. cir-safety.orguspbpep.com Purification steps are essential to remove these impurities and meet the quality standards for its intended applications.

Common purification techniques include:

Washing: The product can be washed with water or a brine solution to remove water-soluble impurities. google.comekb.eg

Solvent Extraction: Unreacted alcohol and other organic impurities can be removed by extraction with a suitable solvent like pentane (B18724). uspbpep.com

Drying: Residual moisture is removed through drying processes to obtain the final powdered or paste product. tiiips.com

The purity of the final product is critical, with specifications often limiting the content of unsulfated matter, inorganic salts, and water. cir-safety.orguspbpep.com For instance, some standards require the sum of sodium cetyl sulfate and sodium stearyl sulfate to be not less than 90.0%, with limits on sodium chloride and free cetostearyl alcohol. uspbpep.com

Advanced Synthetic Approaches for Controlled Purity and Structure

Ongoing research focuses on developing advanced synthetic methods to control the purity and molecular structure of this compound, aiming for specific performance characteristics.

Optimization of Reaction Parameters for Specific Molecular Attributes

The properties of the final this compound product can be tailored by carefully controlling the reaction parameters during synthesis. catalysis.blogrsc.org Techniques such as Design of Experiments (DoE) and Response Surface Methodology (RSM) are employed to systematically study the influence of various factors. catalysis.blog

Key parameters that can be optimized include:

Temperature: Affects reaction rate and the extent of side reactions. google.com

Molar Ratio of Reactants: Influences the degree of sulfation and the amount of unreacted alcohol. google.com

Reaction Time: Determines the completion of the reaction. google.com

Catalyst Type and Concentration: Can significantly impact reaction efficiency and selectivity, especially in sulfamic acid sulfation. nih.govresearchgate.net

By optimizing these parameters, manufacturers can produce this compound with specific chain length distributions and low impurity profiles, leading to products with desired foaming, emulsification, and mildness characteristics. pmarketresearch.compmarketresearch.com

Novel Catalyst Systems in this compound Synthesis

The industrial synthesis of this compound is primarily achieved through the sulfation of cetostearyl alcohol, a blend of cetyl and stearyl alcohols. This reaction is followed by neutralization with a sodium-based alkali, typically sodium hydroxide. cir-safety.orgspecialchem.com The choice of sulfating agent is critical as it influences reaction efficiency, yield, and the purity of the final product.

Traditionally, the sulfation of fatty alcohols has been carried out using strong sulfating agents such as sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), or sulfamic acid. cir-safety.orgspecialchem.comatamanchemicals.com Sulfur trioxide, often used in a gaseous state diluted with an inert gas like air, reacts with the alcohol in continuous falling-film reactors. google.comgoogle.com The molar ratio of sulfur trioxide to fatty alcohol is typically maintained between 1.05 and 1.1 to ensure complete reaction, with temperatures controlled in the range of 25°C to 70°C. google.comgoogle.com

While effective, these conventional methods can present challenges related to handling corrosive materials and managing reaction by-products. This has spurred research into alternative and novel catalyst systems designed to improve reaction conditions, yield, and product quality.

One such novel approach involves the use of a urea-modified sulfuric acid complex as the sulfating agent. This system has been proposed for the sulfation of high molecular weight aliphatic alcohols. google.com The process involves dissolving urea in sulfuric acid and reacting the mixture with the alcohol at elevated temperatures, typically between 100°C and 140°C. google.com This method is noted for producing a high yield of the sulfated product with minimal discoloration. google.com

Another area of development is the use of complexing agents with sulfur trioxide. The sulfur trioxide-dimethylformamide (SO₃-DMF) complex has been studied as a sulfating agent for various fatty alcohols, including C16 (palmitate) and C18 (stearyl) alcohols, which are the constituents of cetostearyl alcohol. unimed.ac.id This process involves preparing the SO₃-DMF complex and then carrying out the sulfation reaction at around 100°C. unimed.ac.id Research indicates that the yield of sulfation can be influenced by the carbon chain length of the alcohol. unimed.ac.id

Furthermore, developments in catalysis for related esterification and sulfonation reactions offer insights into potential future systems. Heterogeneous solid acid catalysts, such as sulfated zirconia, have demonstrated high activity and robustness in the esterification of fatty acids. rsc.org These catalysts are noted for their strong acid sites and resistance to leaching, which could be advantageous in developing cleaner sulfation processes. rsc.org Similarly, sulfonated carbon-based catalysts derived from biomass have been effectively used for the esterification of stearic acid, suggesting a potential for more sustainable catalyst systems in surfactant production. nih.gov

| Catalyst System | Description | Typical Reaction Conditions | Key Advantages/Notes | Reference |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | Gaseous SO₃ diluted with an inert gas reacts with the alcohol. | Temperature: 30-50°C; Continuous falling-film reactor. | Widely used in industrial production for high throughput. | google.comgoogle.com |

| Chlorosulfonic Acid (ClSO₃H) | A strong, traditional liquid sulfating agent. | Batch or continuous process. | Effective but highly corrosive. | cir-safety.org |

| Urea-Modified Sulfuric Acid | A complex formed by dissolving urea in sulfuric acid. | Temperature: 100-140°C. | Reported to produce high yields with less discoloration. | google.com |

| SO₃-Dimethylformamide (DMF) | A complex of sulfur trioxide and DMF. | Sulfation at ~100°C. | Offers an alternative to gaseous SO₃, with yields dependent on alcohol chain length. | unimed.ac.id |

| Sulfated Zirconia | A solid superacid catalyst. | Primarily studied for fatty acid esterification. | Potentially a robust, reusable catalyst for cleaner production. | rsc.org |

High-Purity Production Techniques and By-product Removal

Achieving high purity is essential for the performance and application of this compound, particularly in cosmetic and pharmaceutical formulations. The manufacturing process can generate several by-products and impurities that must be removed. Common impurities include unreacted fatty alcohols, inorganic salts like sodium chloride and sodium sulfate, and potentially by-products from side reactions, especially when using unsaturated alcohol feedstocks. cir-safety.orggoogle.comuspbpep.com

A primary technique for purification is recrystallization. atamanchemicals.comnikkolgroup.com High-purity sodium cetyl sulfate, a component of this compound, can be obtained by recrystallizing the crude product from absolute ethanol (B145695) or methanol (B129727), followed by drying under a vacuum. atamanchemicals.com This process effectively removes inorganic salts and other soluble impurities. nikkolgroup.com

Solvent extraction is another key purification step. During the workup process, the reaction mixture can be treated to separate unreacted materials. For instance, a solution of this compound can be extracted with a non-polar solvent like pentane to remove residual, unsulfated cetyl and stearyl alcohols. uspbpep.com Washing the product with water or brine solutions helps in the removal of water-soluble by-products such as sodium sulfate. uspbpep.com

Process control during neutralization and hydrolysis is also critical for ensuring high purity. A one-stage neutralization and hydrolysis step, conducted at elevated temperatures between 70°C and 90°C, can efficiently convert the acidic sulfation intermediate to the final sodium salt while hydrolyzing any remaining reactive species. google.com This prevents post-acidification and helps produce highly concentrated, stable pastes, which is particularly important when the starting material contains unsaturated fatty alcohols that can form internal sulfonation by-products. google.comgoogle.com

The quality of the final product is verified through various analytical methods. The content of sodium chloride and sodium sulfate is a key quality parameter. The limit of sodium sulfate can be determined by dissolving the product and titrating with a lead nitrate (B79036) solution. uspbpep.com Similarly, sodium chloride content can be quantified by titration with silver nitrate. uspbpep.com The European Pharmacopoeia specifies that for this compound, the sum of the sodium cetyl sulfate and sodium stearyl sulfate content must be not less than 90.0%, with limits on water content and inorganic salts. uspbpep.com

| Technique | Target By-product/Impurity | Description | Reference |

|---|---|---|---|

| Recrystallization | Inorganic salts, various organic impurities. | The product is dissolved in a suitable hot solvent (e.g., ethanol, methanol) and allowed to crystallize upon cooling, leaving impurities in the mother liquor. | atamanchemicals.comnikkolgroup.com |

| Solvent Extraction | Unreacted fatty alcohols (cetyl alcohol, stearyl alcohol). | A non-polar solvent (e.g., pentane) is used to selectively extract the non-polar, unreacted alcohols from the aqueous solution of the sulfate salt. | uspbpep.com |

| Aqueous Washing | Sodium sulfate, Sodium chloride. | Washing the product with water or brine solutions to remove highly water-soluble inorganic salts. | uspbpep.com |

| Controlled Neutralization/Hydrolysis | Reactive intermediates, acid esters. | Performing the neutralization step at elevated temperatures (70-90°C) ensures complete conversion and hydrolysis, yielding a stable, high-concentration paste. | google.com |

| Vacuum Drying | Residual solvents (e.g., water, ethanol). | Drying the purified product under vacuum to remove any remaining volatile substances without requiring high temperatures that could degrade the product. | atamanchemicals.com |

Mechanism of Action As a Surfactant and Emulsifying Agent

Interfacial Phenomena and Surface Activity

The efficacy of sodium cetostearyl sulfate (B86663) as an emulsifier is rooted in its ability to modify the conditions at the oil-water interface. As a surface-active agent, it spontaneously migrates to this boundary to lower the system's free energy. fiveable.meminia.edu.eg

Reduction of Interfacial Tension

A primary mechanism of any surfactant is the reduction of interfacial tension—the force that prevents two immiscible liquids from mixing. fiveable.mecdn-website.com By adsorbing at the oil-water interface, sodium cetostearyl sulfate lessens the repellent forces between the molecules of the two phases. uomustansiriyah.edu.iquop.edu.pk This reduction in tension facilitates the breaking down of large globules of the dispersed phase into smaller, more stable droplets, a crucial step in emulsion formation. uomustansiriyah.edu.iquop.edu.pk The extent of this reduction is influenced by factors such as the surfactant's concentration and the presence of other substances like salts. fiveable.meacs.orgput.ac.ir

Monomolecular and Multimolecular Film Formation

At the oil-water interface, this compound molecules arrange themselves to form a protective film around the dispersed droplets. minia.edu.egpharmaeducation.netpharmacylibrary.com Initially, a single layer of molecules, or a monomolecular film, adsorbs at the interface. pharmaeducation.netslideshare.net The hydrophobic tails orient themselves toward the oil phase, while the hydrophilic sulfate heads face the water phase. minia.edu.eg

In many formulations, particularly those involving co-emulsifiers like cetearyl alcohol, this initial layer can develop into a more complex, multimolecular film. pharmaeducation.netslideshare.netresearchgate.net These films are often more robust and act as a physical barrier that prevents the droplets from coalescing, thereby enhancing the long-term stability of the emulsion. uop.edu.pkpharmacylibrary.com The combination of sodium cetyl sulfate with cholesterol, for instance, is known to create a complex and effective film that produces a stable emulsion. slideshare.netslideshare.net

Plastic or Interfacial Film Theory

This theory posits that the stability of an emulsion is highly dependent on the properties of the film formed by the emulsifying agent at the interface. slideshare.netuomustansiriyah.edu.iq According to this model, the emulsifier, such as this compound, creates a thin, pliable, yet tough film around the droplets of the internal phase. uop.edu.pkuomustansiriyah.edu.iq This film acts as a mechanical barrier, preventing the dispersed droplets from making contact and merging. uomustansiriyah.edu.iquop.edu.pkuomustansiriyah.edu.iq

The strength and coherence of this interfacial film are critical for the emulsion's stability. uop.edu.pk A well-formed film can withstand physical stresses and changes in droplet shape without rupturing. slideshare.net The effectiveness of the emulsifier is therefore not just in reducing interfacial tension, but in creating a durable and resilient barrier at the molecular level. pharmacylibrary.com

Emulsification Stabilization Mechanisms

Beyond the initial formation of an emulsion, this compound contributes to its long-term stability through the formation of ordered, semi-solid structures within the continuous phase. These structures provide a network that physically entraps the dispersed droplets, preventing them from moving, colliding, and coalescing.

Formation of Liquid Crystalline Structures in Emulsions

In combination with fatty amphiphiles like cetearyl alcohol, this compound is instrumental in forming liquid crystalline structures, particularly in oil-in-water (O/W) emulsions. researchgate.netpharmaexcipients.com These structures are phases of matter that exhibit properties between those of a liquid and a solid crystal. When the emulsion cools after preparation at a high temperature, these liquid crystals can form a gel-like network throughout the aqueous phase. researchgate.netdsm.com

This gel network immobilizes the oil droplets within its structure, providing a significant barrier to coalescence and creaming, thereby ensuring the emulsion's stability. researchgate.netdsm.com The formation of these liquid crystalline phases is a key factor in the consistency and texture of many creams and lotions. pharmaexcipients.com

A predominant type of liquid crystal formed in emulsions stabilized by this compound and a co-emulsifier is the lamellar structure. researchgate.netpharmaexcipients.comdsm.comami-ingredients.fr Lamellar phases consist of bilayers of surfactant and fatty alcohol molecules separated by layers of water, similar in structure to the lipids in the skin's stratum corneum. researchgate.netdeltagreenscience.com

These membrane-like structures arrange themselves throughout the continuous aqueous phase, creating a highly ordered gel network. researchgate.netdsm.com The hydrophobic tails of the this compound and cetearyl alcohol form the bilayers, while the hydrophilic heads interact with the intervening water layers. pharmaexcipients.com This lamellar gel network not only provides exceptional stability to the emulsion but can also influence the product's sensory properties and potentially enhance the delivery of active ingredients. pharmaexcipients.comdsm.com The presence of these structures can be visualized using techniques like polarized light microscopy. pharmaexcipients.com

Role in Oil-in-Water (O/W) Emulsion Systems

In oil-in-water (O/W) emulsions, where oil is the dispersed phase and water is the continuous phase, this compound acts as a primary or, more commonly, a co-emulsifier. lesielle.comspecialchem.com Its hydrophilic nature makes it particularly effective in stabilizing this type of emulsion. researchgate.net The lipophilic tails of the surfactant molecules orient themselves into the oil droplets, while the hydrophilic sulfate heads remain in the surrounding water phase. aocs.org This arrangement creates a protective film around each oil droplet, preventing them from coalescing and the emulsion from separating. aocs.orguomustansiriyah.edu.iq

The presence of the anionic sulfate group imparts a negative charge to the surface of the oil droplets. This leads to electrostatic repulsion between the droplets, further enhancing the stability of the emulsion by preventing them from aggregating. slideshare.net

Influence on Emulsion Consistency and Rheological Properties

The concentration and interaction of this compound with other components, particularly fatty alcohols like cetostearyl alcohol, significantly impact the consistency and rheological (flow) properties of an emulsion. scielo.broup.com The formation of complex microstructures, including lamellar gel networks, is a key factor in building viscosity and imparting a desirable texture to creams and lotions. psu.edu

Studies have shown that increasing the concentration of the emulsifying agent system, which includes this compound, leads to an increase in emulsion consistency and firmness. scielo.brscielo.br This is attributed to the formation of a more extensive and rigid network structure within the continuous phase of the emulsion. This network entraps the oil droplets and immobilizes the water, resulting in a thicker, more viscous product. The rheological behavior is often shear-thinning, meaning the product becomes less viscous under stress (e.g., when spread on the skin), which contributes to a positive sensory experience. scirp.org

Interactions with Other Emulsifying Agents and Formulation Components

The performance of this compound is often enhanced through its interaction with other ingredients in a formulation, leading to synergistic effects that improve emulsion stability and characteristics.

Synergistic Effects with Co-emulsifiers

This compound is frequently used in combination with non-ionic co-emulsifiers, most notably fatty alcohols such as cetyl alcohol and stearyl alcohol (often used as cetostearyl alcohol). researchgate.netijcsrr.org This combination is known to form a more robust and stable interfacial film around the oil droplets than either component could achieve alone. slideshare.net

Impact on Emulsion Microstructure and Particle Deformation

The interaction between this compound and co-emulsifiers like cetostearyl alcohol has a profound effect on the emulsion's microstructure, which extends beyond the interfacial film. These components can form lamellar liquid crystalline and gel phases in the aqueous continuous phase of the emulsion. psu.edudsm.com These ordered structures form a network throughout the emulsion, contributing significantly to its stability and rheological properties. ucl.ac.uk

The presence of these microstructures can also influence the shape of the dispersed oil droplets. Under certain conditions, particularly with high concentrations of fatty alcohols, the formation of a rigid interfacial film and the crystallization of the alcohol within the oil phase can lead to the deformation of oil droplets, resulting in non-spherical or polyhedral shapes. oup.com The rigidity of this structure helps to maintain the emulsion's integrity. The microstructure, including particle size, can also impact the retention of the formulation on a surface. nih.gov The addition of nanoparticles can also affect the microstructure and stability of an emulsion. frontiersin.org

Below is a table summarizing the influence of emulsifier concentration on emulsion properties, based on findings from a study on emulsion systems.

| Formulation Factor | Observation | Reference |

| Emulsifier Concentration | Affects consistency and textural properties such as firmness and adhesiveness. | scielo.brscielo.br |

| 10% Emulsifying Agent (LSX) | Resulted in a very thick consistency. | scielo.br |

| 5% Emulsifying Agent (LSX) with Decyl Oleate or Dimethicone | Provided better consistency and stability over time. | scielo.br |

LSX is an emulsifying agent containing cetearyl alcohol, sodium lauryl sulfate, and this compound.

Advanced Applications and Research Frontiers in Formulation Science

Pharmaceutical Formulation Research

Sodium cetostearyl sulfate (B86663) is increasingly being investigated for its potential to enhance the efficacy and stability of topical pharmaceutical products. Its surfactant properties are pivotal in the formulation of various dermatological preparations.

Topical Drug Delivery Systems

As a potent anionic surfactant, sodium cetostearyl sulfate plays a crucial role in the development of topical drug delivery systems. Its primary function is to act as an oil-in-water (o/w) emulsifier, which is essential for the formulation of creams and lotions. By reducing the interfacial tension between oil and water phases, it facilitates the creation of stable emulsions that can effectively carry active pharmaceutical ingredients (APIs).

The effectiveness of a topical drug is often dependent on its ability to penetrate the skin barrier. Research in this area is exploring how surfactants like this compound can influence this process. While direct studies on its penetration-enhancing effects are not extensively documented in publicly available research, the underlying mechanism of surfactants suggests a potential to interact with the stratum corneum, the outermost layer of the skin. This interaction could temporarily alter the barrier function, thereby facilitating the percutaneous absorption of APIs. The concentration of the surfactant is a critical factor in this process, as higher concentrations may lead to skin irritation.

Further research is needed to fully elucidate the specific impact of sodium cetost-earyl sulfate on the bioavailability of various topical drugs and to optimize its concentration for maximum therapeutic effect with minimal side effects.

Influence on Active Pharmaceutical Ingredient (API) Stability and Release

The stability of an API within a formulation is paramount to its therapeutic efficacy and safety. This compound, as an emulsifier, contributes to the physical stability of a formulation by preventing coalescence of the dispersed phase. This ensures a uniform distribution of the API throughout the product's shelf life.

The chemical stability of an API can also be influenced by the excipients. The pH of the final formulation, which can be affected by the grade and purity of this compound used, is a critical factor. For pH-sensitive APIs, the selection of a suitable buffer system in conjunction with the surfactant is crucial.

Cosmetic and Personal Care Product Development

In the realm of cosmetics and personal care, this compound is a well-established and widely utilized ingredient, valued for its cleansing and emulsifying properties.

Role in Skin Care Formulations (e.g., creams, lotions, cleansers)

This compound is a key component in a vast array of skin care products. Its ability to form stable emulsions is fundamental to the texture and consistency of creams and lotions. specialchem.com By effectively blending oil and water-soluble ingredients, it creates a homogenous product that is aesthetically pleasing and easy to apply. specialchem.com

In cleansers, its primary role is as a surfactant. It helps to remove dirt, excess oil, and impurities from the skin's surface. specialchem.com The molecule has a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. The lipophilic tail binds to the oily dirt, while the hydrophilic head allows the complex to be washed away with water.

Table 2: Application of this compound in Different Skin Care Products

| Product Type | Primary Function of this compound | Desired Outcome |

| Creams & Lotions | Emulsifier, Stabilizer | Smooth, uniform texture; prevents product separation. specialchem.com |

| Facial Cleansers | Surfactant, Cleansing Agent | Effective removal of dirt, oil, and makeup. specialchem.com |

| Body Washes | Surfactant, Foaming Agent | Lathering properties for a cleansing and refreshing feel. |

Hair Care Product Formulations (e.g., shampoos)

In hair care, particularly in shampoos, this compound functions as a primary surfactant. It is responsible for the cleansing action of the shampoo, effectively removing sebum, styling product residue, and environmental pollutants from the hair and scalp. Its excellent foaming properties contribute to the consumer's sensory experience of a rich and cleansing lather.

The concentration of this compound in a shampoo formulation is carefully balanced to achieve effective cleansing without excessively stripping the hair of its natural oils, which can lead to dryness and damage. It is often used in combination with other, milder surfactants to create a product that is both effective and gentle.

Interaction with Skin Barrier Function and Lipid Organization

This compound, as an anionic surfactant, can interact with the stratum corneum (SC), the outermost layer of the skin, which may lead to alterations in the skin's barrier function. The primary mechanism of this interaction involves the disruption of the highly organized intercellular lipid matrix and interactions with keratin (B1170402) proteins within the corneocytes.

Surfactants like this compound possess both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. This molecular structure allows them to emulsify lipids and remove them from the skin surface. However, this action can also extend to the structural lipids of the stratum corneum, which are crucial for maintaining a competent skin barrier. The SC lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in a specific lamellar structure that prevents excessive transepidermal water loss (TEWL) and protects against the ingress of external irritants.

Research on anionic surfactants, particularly sodium lauryl sulfate (SLS), a closely related and more extensively studied compound, has provided significant insights into these interactions. Studies using techniques like X-ray diffraction have shown that surfactants can disorganize the long lamellar structure of the intercellular lipids. nih.gov This disruption is thought to occur through the incorporation of surfactant molecules into the lipid bilayers, leading to a more fluid and less ordered state. nih.gov This disorganization compromises the barrier's integrity, resulting in an increase in TEWL. researchgate.netnih.gov An elevated TEWL is a key indicator of a compromised skin barrier function. nih.govresearchgate.net

Furthermore, anionic surfactants can bind to keratin, the primary protein in corneocytes, causing it to swell and denature. This interaction can further disrupt the architecture of the stratum corneum and contribute to skin irritation. researchgate.net Exposure to surfactants like SLS has been shown to alter the expression of key proteins involved in skin barrier maintenance and repair, such as involucrin, transglutaminase 1, and profilaggrin. nih.govresearchgate.net

While this compound is chemically similar to SLS, it is generally considered to be less irritating. cir-safety.orgspecialchem.com This reduced irritation potential is likely due to its larger molecular size, which may limit its penetration into the stratum corneum compared to the smaller SLS molecule. A study comparing the two found that a 20.0% aqueous solution of this compound caused no skin irritation in a 24-hour patch test, whereas a 20.0% solution of sodium lauryl sulfate resulted in primary skin irritation. cir-safety.org

The following table summarizes the comparative irritancy data between this compound and Sodium Lauryl Sulfate based on a safety assessment report.

| Compound | Concentration (Aqueous) | Observation (Single 24h application) | Irritation Level |

|---|---|---|---|

| This compound | 20.0% | No skin irritation | Non-irritating |

| Sodium Lauryl Sulfate | 20.0% | Primary skin irritation | Irritating |

This data underscores that while the fundamental mechanism of interaction with the skin barrier is similar among anionic alkyl sulfates, the magnitude of the effect can vary significantly based on the specific molecular structure.

Formulation Strategies for Reduced Irritancy

Mixed Surfactant Systems: A primary strategy to reduce the irritancy of anionic surfactants is to formulate them in combination with other types of surfactants. cosmileeurope.eu Incorporating milder co-surfactants, such as amphoteric (e.g., cocamidopropyl betaine) or non-ionic surfactants (e.g., alkyl polyglucosides), can lead to the formation of mixed micelles. cosmeticscience.netresearchgate.net These mixed micelles are typically larger and have a lower surface charge density than micelles composed solely of anionic surfactants. The increased size can sterically hinder the penetration of the surfactant complex into the stratum corneum, thus reducing the potential for lipid disruption and protein denaturation. scirp.org

Addition of Polymers: The inclusion of certain polymers in cleanser formulations can also mitigate surfactant-induced irritation. Hydrophobically modified polymers (HMPs) are particularly effective. nih.govcosmeticsandtoiletries.com These polymers can interact with surfactant micelles, binding to their hydrophobic tails. cosmeticsandtoiletries.com This association leads to the formation of larger polymer-surfactant complexes, which are less able to penetrate the skin barrier. nih.govsemanticscholar.org This reduces the effective concentration of free surfactant monomers and micelles that can interact with the skin. nih.gov

Incorporation of Emollients, Humectants, and Occlusives: To counteract the potential drying and barrier-disrupting effects of surfactants, formulating with moisturizing ingredients is a key strategy.

Emollients , such as fatty alcohols (e.g., cetyl alcohol, stearyl alcohol), esters, and triglycerides, can help to replenish skin lipids and fill in the spaces between corneocytes, leading to smoother skin and improved barrier function. nih.govnih.govmdpi.com

Humectants , like glycerin and hyaluronic acid, attract and bind water within the stratum corneum, helping to maintain skin hydration and flexibility. cosmeticscience.netnih.gov

Occlusives , such as petrolatum and mineral oil, form a protective layer on the skin's surface that reduces transepidermal water loss, allowing the skin barrier to repair itself. nih.gov

The inclusion of these agents not only helps to moisturize the skin but can also reduce the perception of irritation and dryness post-cleansing. semanticscholar.org

pH Control: Maintaining the acidic pH of the skin (typically between 4.5 and 5.5) is crucial for the optimal function of enzymes involved in skin barrier homeostasis. karger.com Cleansing products with a high pH can disrupt this "acid mantle," leading to increased barrier permeability and susceptibility to irritation. karger.com Formulating cleansers containing this compound to have a pH closer to that of natural skin can help to preserve barrier function.

The table below outlines various formulation strategies and their mechanisms for reducing the irritancy of this compound.

| Formulation Strategy | Key Ingredients/Parameters | Mechanism of Action |

|---|---|---|

| Mixed Surfactant Systems | Amphoteric or non-ionic co-surfactants | Formation of larger, mixed micelles with lower charge density, reducing skin penetration. cosmileeurope.euscirp.org |

| Polymer Addition | Hydrophobically Modified Polymers (HMPs) | Creates large polymer-surfactant complexes that are less able to penetrate the stratum corneum. nih.govcosmeticsandtoiletries.com |

| Moisturizing Agents | Emollients, Humectants, Occlusives | Replenish skin lipids, increase hydration, and reduce transepidermal water loss to support barrier function. nih.govnih.gov |

| pH Adjustment | Acidic pH (4.5-5.5) | Maintains the skin's natural "acid mantle," supporting optimal enzymatic function for barrier homeostasis. karger.com |

By employing these advanced formulation techniques, it is possible to create effective cleansing products with this compound that are exceptionally mild and respectful of the skin's natural barrier.

Toxicological and Safety Assessment in Research

Dermal Irritation and Sensitization Studies

Research into the dermal effects of sodium cetostearyl sulfate (B86663) has focused on its potential to cause irritation and allergic reactions (sensitization).

Studies have indicated that sodium cetostearyl sulfate is less irritating to the skin than sodium lauryl sulfate (SLS). cir-safety.orgresearchgate.net For instance, a single 24-hour application of a 20.0% aqueous solution of this compound resulted in no skin irritation, whereas a similar application of 20.0% sodium lauryl sulfate produced primary skin irritation. cir-safety.org This difference in irritancy is significant, considering the chemical similarity between the two compounds, with this compound having longer alkyl chains (C16 and C18) compared to sodium lauryl sulfate (C12). cir-safety.orgnih.gov The irritation potential of alkyl sulfates is known to be related to their carbon chain length, with the maximum irritation often observed with the C12 analogue (sodium lauryl sulfate). nih.gov

The mechanism of skin irritation by anionic surfactants like alkyl sulfates involves their interaction with the stratum corneum, the outermost layer of the skin. nih.gov These surfactants can denature keratin (B1170402), leading to a decreased water-binding capacity and subsequent dryness and scaling. karger.com They can also disrupt the lipid barrier of the skin, increasing transepidermal water loss (TEWL) and making the skin more susceptible to irritants. researchgate.netnih.gov The initial interaction often involves an increase in stratum corneum hydration, which is correlated with the irritation potential of the surfactant. nih.gov While these are general mechanisms for alkyl sulfates, specific molecular-level studies on this compound are not extensively detailed in the available literature.

In animal studies, a 20% aqueous solution of this compound was found to be non-irritating to the skin of rabbits in Draize skin irritation tests. cir-safety.org Furthermore, in a guinea pig sensitization study, this compound was not identified as a sensitizer (B1316253) when tested at concentrations of 25.0% during the induction phase and 1.0% during the challenge phase. cir-safety.org

Human studies have also been conducted. For example, a prophetic patch test with a makeup foundation containing 2.5% sodium lauryl sulfate on 599 human subjects showed neither skin irritation nor sensitization. cir-safety.org Although this study was on a related compound, the data is considered relevant to the safety assessment of this compound due to their structural similarities. cir-safety.org

Table 1: Summary of Dermal Irritation and Sensitization Studies for this compound

| Test Type | Species | Concentration | Results |

|---|---|---|---|

| Skin Irritation | Rabbit | 20.0% aqueous | Not irritating cir-safety.org |

Ocular Irritation Research

The potential for ocular irritation has been assessed for this compound. In one study using the Draize test, a 20.0% aqueous solution of this compound was found to be non-irritating to the eyes of rabbits. cir-safety.orgresearchgate.net However, another study classified a 10.0% aqueous solution of this compound as a moderate, transient irritant to the rabbit eye when the eye was not rinsed after instillation. cir-safety.org The mean ocular irritation scores in this latter study were 14.0 on day 1, peaking at 20.1 on day 4, and decreasing to 12.8 by day 7. cir-safety.org Undiluted this compound has been reported to cause mild eye irritation. specialchem.com

Table 2: Ocular Irritation Study Results for this compound

| Concentration | Species | Observation | Classification |

|---|---|---|---|

| 20.0% aqueous | Rabbit | No irritation observed. cir-safety.orgresearchgate.net | Non-irritating |

| 10.0% aqueous (unrinsed) | Rabbit | Moderate, transient irritation. cir-safety.org | Moderate irritant |

Systemic Toxicity Evaluations (e.g., Acute Oral Toxicity)

Acute oral toxicity studies have been conducted to evaluate the systemic effects of ingesting this compound. In studies involving Wistar-derived albino rats, a single oral dose of 5.0 ml/kg of full-strength this compound did not result in any deaths or gross lesions at necropsy after a 14-day observation period. cir-safety.org Similarly, the LD50 (the dose at which 50% of the test animals die) was not reached in other acute oral toxicity studies with doses up to 10 g/kg of this compound in olive oil. cir-safety.org These findings suggest that this compound is virtually nontoxic after a single ingestion. avenalab.com

Table 3: Acute Oral Toxicity of this compound in Rats

| Test Substance | Dose | Observation Period | Results |

|---|---|---|---|

| Full-strength | 5.0 ml/kg | 14 days | No deaths, no gross lesions. cir-safety.org |

Developmental and Reproductive Toxicology Research

Specific research on the developmental and reproductive toxicology of this compound is limited in the publicly available literature. However, for the broader category of sulfuric acid, mono-C16-18-alkyl esters, sodium salts (which includes this compound), it has been noted that the substance did not cause malformations in animal studies. avenalab.com Developmental toxicity was observed only at high doses that were also toxic to the parent animals. avenalab.com There is a general lack of detailed, compound-specific studies focusing on the potential reproductive and developmental effects of this compound.

Genotoxicity and Carcinogenicity Assessments

The toxicological evaluation of this compound regarding its potential for genotoxicity and carcinogenicity is largely based on a read-across approach, utilizing data from chemically similar substances within the broader category of alkyl sulfates. Direct, substance-specific studies on the genotoxicity and carcinogenicity of this compound are not extensively available in the public domain.

In long-term animal studies where high doses of a substance containing this compound were administered through feed, no carcinogenic effects were observed. cir-safety.org Developmental toxicity was noted at high doses that were also toxic to the parent animals; however, the substance did not lead to malformations. cir-safety.org

The Organisation for Economic Co-operation and Development (OECD) has assessed the category of anionic surfactants, which includes alkyl sulfates. researchgate.netnih.gov This assessment, conducted under the High Production Volume (HPV) chemicals program, found no evidence of genetic toxicity, reproductive toxicity, or carcinogenicity for this group of chemicals. researchgate.netnih.gov Laboratory studies on alkyl sulfates have not indicated them to be genotoxic, mutagenic, or carcinogenic. wikipedia.org

A draft evaluation of medium and long-chain alkyl sulfates also indicated no genotoxic potential in several in vivo studies in rodents, including micronucleus assays, chromosome aberration tests, and dominant lethal assays.

The safety assessment of this compound often references the extensive data available for sodium lauryl sulfate, a structurally similar and well-studied alkyl sulfate. cir-safety.orgresearchgate.net The international Organisation for Economic Co-operation and Development reported that sodium lauryl sulfate is not genotoxic. ewg.org

The following table summarizes the available research findings on the genotoxicity and carcinogenicity of this compound and related alkyl sulfates.

| Endpoint | Test Substance/Category | Key Findings | Reference |

| Carcinogenicity | Substance containing this compound | No carcinogenic effect observed in long-term animal studies with high doses via feed. | cir-safety.org |

| Genotoxicity | Alkyl Sulfates | Laboratory studies have not found alkyl sulfates to be genotoxic or mutagenic. | wikipedia.org |

| Genotoxicity & Carcinogenicity | Anionic Surfactants (including Alkyl Sulfates) | No evidence of genetic toxicity or carcinogenicity. | researchgate.netnih.gov |

| Genotoxicity | Medium and Long Chain Alkyl Sulfates | No indications of genotoxic potential in various in vivo rodent studies. | |

| Genotoxicity | Sodium Lauryl Sulfate | Reported as not genotoxic by the OECD. | ewg.org |

Regulatory Toxicology and Safety Review Panels

The safety of this compound for use in consumer products, particularly cosmetics, has been reviewed by expert panels that have considered the available toxicological data.

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration. cir-safety.orgresearchgate.netnih.govpsu.edusemanticscholar.org The CIR's assessment acknowledges the limited specific data for this compound but considers the available information on this compound along with the extensive safety data on the chemically similar ingredient, sodium lauryl sulfate, to be sufficient to support its safety. cir-safety.orgresearchgate.net The panel noted that while sufficient data on this compound alone were not available for a complete review, the data from sodium lauryl sulfate could be applied to the safety evaluation of this compound due to their chemical similarity. cir-safety.org

| Review Panel/Organization | Subject of Review | Conclusion | Reference |

| Cosmetic Ingredient Review (CIR) Expert Panel | Sodium Cetearyl Sulfate | Safe as a cosmetic ingredient in the present practices of use and concentration. | cir-safety.orgresearchgate.netnih.govpsu.edusemanticscholar.org |

| Organisation for Economic Co-operation and Development (OECD) | Anionic Surfactants (including Alkyl Sulfates) | No evidence of genetic or reproductive toxicity, or carcinogenicity. | researchgate.netnih.gov |

Environmental Fate and Ecotoxicology

Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments

Alkyl sulfates, including sodium cetostearyl sulfate (B86663), are generally considered to be readily biodegradable. heraproject.combeamreach.org The primary biodegradation process begins with the enzymatic cleavage of the sulfate group by alkylsulfatases, which results in the formation of the corresponding fatty alcohol (cetostearyl alcohol) and an inorganic sulfate salt. industrialchemicals.gov.au This initial step leads to the loss of the substance's surfactant properties. industrialchemicals.gov.au Subsequently, the resulting alcohol undergoes oxidation to a carboxylic acid, which is then further broken down through β-oxidation and ultimately mineralized or assimilated into biomass. industrialchemicals.gov.au

In aquatic environments, the biodegradation of alkyl sulfates is influenced by factors such as the length of the alkyl chain. Studies have shown that longer-chain homologues, such as those found in sodium cetostearyl sulfate (C16 and C18), are readily biodegradable. beamreach.org High levels of biodegradation, often exceeding 97%, have been observed for alkyl sulfates in aerobic wastewater treatment processes. nm.gov

Partitioning Behavior in Environmental Compartments

The environmental distribution of this compound is largely governed by its properties as a surfactant. When released into wastewater, a significant portion of surfactants can adsorb to particulate matter. nm.gov In wastewater treatment plants, alkyl sulfates are primarily removed through biodegradation, with a smaller fraction being removed by sorption to sludge solids. researchgate.net This sludge may then be applied to land, introducing the compound to the terrestrial environment. researchgate.net

The partitioning behavior of a chemical, often described by the soil-water organic-carbon normalized partition coefficient (Koc), indicates its tendency to adhere to soil and sediment particles versus remaining in the water. ecetoc.org For surfactants, this partitioning is complex due to their surface-active nature. eosca.eu Anionic surfactants like this compound generally have a lower tendency to sorb to soil and sediment compared to non-ionic and cationic surfactants. researchgate.net However, the longer alkyl chains of cetyl and stearyl sulfates can lead to incomplete solubility at concentrations found in the environment, potentially influencing their partitioning behavior. heraproject.com

Once in the aquatic environment, this compound is expected to dissociate into the cetostearyl sulfate anion and a sodium cation. canada.ca The cetostearyl sulfate anion is not expected to be significantly removed by adsorption to suspended solids and sediment. santos.com

Aquatic Ecotoxicity to Organisms (e.g., algae, fish, invertebrates)

The aquatic toxicity of alkyl sulfates is well-documented and is significantly influenced by the length of the alkyl chain. lubrizol.comindustrialchemicals.gov.au Generally, invertebrates are the most sensitive organisms to alkyl sulfates, followed by fish, with algae being the least sensitive. lubrizol.comoecd.org

Toxicity tends to increase with increasing alkyl chain length up to a certain point. For instance, C14 and C16 alkyl sulfates are considered highly toxic to aquatic organisms. industrialchemicals.gov.au A chronic study on the invertebrate Ceriodaphnia dubia covering a range of alkyl chain lengths from C12 to C18 found that the C14 chain length was the most toxic. oecd.org

The ecotoxicity of surfactants is linked to their ability to interact with cell membranes. industrialchemicals.gov.au It's important to note that while this compound can be toxic to aquatic life at certain concentrations, its rapid biodegradation helps to mitigate this risk in the environment. kao.com

Interactive Table: Aquatic Ecotoxicity of Alkyl Sulfates

| Trophic Level | Organism Example | Chain Length | Toxicity Endpoint | Concentration (mg/L) | Reference |

| Invertebrates | Ceriodaphnia dubia | C14 | NOEC (chronic) | 0.045 | oecd.org |

| Fish | Rainbow trout (Oncorhynchus mykiss) | C12 | LC50 (96-hr) | 4.4 | epa.gov |

| Fish | Fathead minnow (Pimephales promelas) | C12 | LC50 (96-hr) | 6.6 | epa.gov |

| Invertebrates | Daphnia magna | C12 | LC50 (48-hr) | 7.4 | epa.gov |

| Algae | - | C12-C18 | - | Less sensitive than fish and invertebrates | lubrizol.comoecd.org |

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration for 50% of the test population.

Risk Assessment Methodologies for Environmental Exposure

Environmental risk assessment for chemicals like this compound involves a comparison of the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). erasm.org If the PEC/PNEC ratio is less than or equal to 1, the risk is generally considered to be acceptable. erasm.org

The PEC is estimated based on monitoring data or computer modeling of the chemical's release, fate, and transport in the environment. erasm.org For surfactants used in consumer products, the primary release pathway is "down-the-drain" to wastewater treatment plants. erasm.org The efficiency of these plants in removing the substance is a key factor in determining the PEC in receiving waters. erasm.org

The PNEC is derived from ecotoxicity data obtained from laboratory tests on representative aquatic organisms. erasm.org Standard ecotoxicological tests are conducted to determine effect concentrations, such as the LC50 or NOEC. erasm.org Assessment factors are then applied to these values to account for uncertainties and to extrapolate from laboratory data to the real environment. erasm.org

Several organizations, such as the European Risk Assessment and Management (ERASM) platform, conduct comprehensive risk assessments for surfactants, considering their entire life cycle. aise.eu These assessments integrate data on environmental fate, exposure, and effects to evaluate the potential risks to both human health and the environment. erasm.orgaise.eu

Regulatory Frameworks and Environmental Monitoring of Alkyl Sulfates

Various regulatory frameworks are in place globally to manage the risks of chemicals, including surfactants. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to register chemical substances and provide data on their properties and potential risks. erasm.org The CLP (Classification, Labelling and Packaging) Regulation ensures that hazards are clearly communicated to workers and consumers. erasm.org

The EU Water Framework Directive (WFD) establishes a framework for the protection of inland surface waters, transitional waters, coastal waters, and groundwater. europa.eu It requires member states to monitor and control pollutants, including a list of priority substances. europa.eueuropa.eu While this compound is not specifically listed as a priority substance, the WFD mandates the monitoring of other relevant pollutants discharged in significant quantities. europa.eu

In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has assessed alkyl sulfates and concluded that their current industrial use is not expected to pose a significant risk to the environment. industrialchemicals.gov.au Similarly, in Canada, alkyl sulfates have undergone screening assessments under the Canadian Environmental Protection Act, 1999 (CEPA). canada.ca

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography stands as a cornerstone for the analysis of sodium cetostearyl sulfate (B86663), enabling the separation and quantification of its principal components and potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of non-volatile compounds like sodium cetostearyl sulfate. It allows for the separation of the mixture into its sodium cetyl sulfate and sodium stearyl sulfate components.

A significant challenge in the quality control of this compound is the detection and quantification of un-sulfated fatty alcohol impurities, such as cetyl and stearyl alcohol. Due to their lack of a UV-absorbing chromophore, conventional UV detection in HPLC is not feasible. To overcome this, a reversed-phase HPLC (RP-HPLC) method employing a refractive index (RI) detector has been developed and validated. dntb.gov.uasci-hub.senih.gov

This method facilitates the simultaneous determination of trace levels of these un-sulfated alcohols. dntb.gov.uasci-hub.senih.gov The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile. dntb.gov.uasci-hub.senih.gov The RI detector is highly sensitive to changes in the refractive index of the eluent as the analytes pass through, enabling their detection and quantification.

A study detailing a similar analysis for sodium lauryl sulfate demonstrated the effectiveness of this approach. The method utilized a Waters Symmetry C18 column with a mobile phase of 30:70 (v/v) water and acetonitrile, a flow rate of 3.0 mL/min, and a column temperature of 50°C. The RI detector sensitivity was set to 64. dntb.gov.uasci-hub.se

For any analytical method to be considered reliable, it must undergo a thorough validation process. This ensures the method is suitable for its intended purpose. The key validation parameters for the HPLC-RI method for un-sulfated alcohol impurities include selectivity, linearity, precision, and accuracy.

Selectivity: The method must be able to distinguish between the analytes of interest (cetyl and stearyl alcohol) and other components in the sample matrix. This is demonstrated by achieving adequate resolution between the peaks of the different alcohols. For instance, a resolution of greater than 4 between various fatty alcohols has been reported, indicating excellent selectivity. dntb.gov.uanih.gov

Linearity: This parameter establishes the relationship between the concentration of an analyte and the analytical signal. A linear relationship is desirable for accurate quantification. Regression analysis is used to determine the correlation coefficient (R²), which should be close to 1. Studies have reported correlation coefficients greater than 0.999 for various un-sulfated alcohols, confirming the linearity of the method. dntb.gov.uanih.govresearchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For analytical methods, low RSD values are desirable. For example, in the validation of an HPLC method for other compounds, intra-day and inter-day precision studies showed RSD values below 2%, indicating good precision. conicet.gov.ar

Accuracy: Accuracy is the closeness of the analytical results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. Acceptance criteria for accuracy are often set at 100% ±5%. ijpsonline.com

| Validation Parameter | Typical Acceptance Criteria | Reported Findings (for similar analyses) |

| Selectivity (Resolution) | > 2 | > 4 for various fatty alcohols dntb.gov.uanih.gov |

| Linearity (R²) | > 0.999 | > 0.999 for various un-sulfated alcohols dntb.gov.uanih.govresearchgate.net |

| Precision (RSD) | < 2% | < 2% for intra- and inter-day precision conicet.gov.ar |

| Accuracy (Recovery) | 95% - 105% | Within 100% ±5% ijpsonline.com |

Gas Chromatography (GC) for Related Alcohol Impurities

Gas chromatography is another powerful tool for the analysis of volatile and semi-volatile compounds, making it well-suited for the determination of free cetostearyl alcohol impurities in this compound. uspbpep.com In this technique, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

The European Pharmacopoeia outlines a GC method for the assay of cetostearyl alcohol. uspbpep.com This method typically employs a capillary column with a poly(dimethyl)siloxane stationary phase and flame ionization detection (FID). uspbpep.com The use of an internal standard, such as 1-heptadecanol, can improve the accuracy and precision of the quantification. uspbpep.com The system suitability is verified by ensuring a minimum resolution between the peaks of cetyl alcohol and stearyl alcohol. uspbpep.com

Spectroscopic Approaches

Spectroscopic techniques provide valuable information about the physical and chemical properties of this compound and its interactions within a formulation.

Differential Scanning Calorimetry (DSC) for Formulation Compatibility

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. ucl.ac.uk It is a valuable tool for investigating the physical properties of materials, such as melting point and phase transitions, and for assessing the compatibility of different components in a formulation. researchgate.netconicet.gov.ar

When this compound is combined with other excipients in a cosmetic or pharmaceutical product, physical or chemical interactions can occur, potentially affecting the stability and efficacy of the final product. researchgate.netconicet.gov.ar DSC can detect these interactions by observing changes in the thermal behavior of the individual components in the mixture. researchgate.netconicet.gov.ar

Titration Methods for Quantification

Titration is a fundamental analytical method for determining the concentration of anionic surfactants like this compound. The most common approach involves a two-phase titration or a potentiometric titration.

Two-Phase Titration:

The classical method for quantifying anionic surfactants is the two-phase titration, often referred to as the Epton method. mt.com This technique is based on the principle that an anionic surfactant will react with a cationic surfactant to form a lipophilic ion-pair. fabad.org.tr The titration is carried out in a two-phase system, typically chloroform (B151607) and water. mt.com A colored indicator, such as methylene (B1212753) blue, is used to visualize the endpoint. mt.comacs.org The anionic surfactant is titrated with a standard solution of a cationic surfactant, like benzethonium (B1203444) chloride (Hyamine® 1622) or cetylpyridinium (B1207926) chloride. mt.comxylemanalytics.com As the cationic titrant is added, it forms a complex with the anionic surfactant, which is extracted into the chloroform layer. fabad.org.tr The endpoint is reached when all the anionic surfactant has reacted, and any excess cationic titrant forms an ion-pair with the indicator, causing a color change in the organic phase. mt.comacs.org

While widely used, the two-phase titration method has some drawbacks, including the use of hazardous chloroform and potential difficulties in visually detecting the endpoint, especially in colored or complex samples. fabad.org.trmetrohm.com

Potentiometric Titration:

Potentiometric titration offers a more automated and precise alternative to the visual two-phase titration. google.com This method eliminates the need for a colored indicator and the subjective interpretation of the endpoint. google.com Instead, an ion-selective electrode (ISE) that is sensitive to either the anionic surfactant or the cationic titrant is used to monitor the change in electrical potential of the solution as the titrant is added. google.compsgraw.com The endpoint of the titration is identified by a sharp inflection point in the titration curve, which corresponds to the point of maximum change in potential. psgraw.com

Several types of electrodes are suitable for surfactant titrations, including surfactant-sensitive electrodes and coated-wire electrodes. google.compsgraw.com Cationic surfactants such as Hyamine® 1622, cetylpyridinium chloride, or TEGO®trant A 100 are commonly used as titrants for anionic surfactants like this compound. fabad.org.trxylemanalytics.com The choice of titrant can influence the sharpness of the potential jump at the endpoint. xylemanalytics.com For instance, TEGO®trant A 100 is reported to produce higher potentiometric steps, allowing for the detection of less lipophilic alkyl sulfates. fabad.org.tr

The pH of the sample solution is an important parameter in potentiometric titrations. For the analysis of anionic surfactants, the pH is typically adjusted to an acidic range (pH 2-3) to prevent the interference of any fatty acids that may be present. xylemanalytics.com The addition of a small amount of a non-ionic surfactant or a solvent like methanol (B129727) or ethanol (B145695) can sometimes improve the solubility of the sample and prevent the precipitation of sticky adducts on the electrode. xylemanalytics.com

Table 1: Comparison of Titration Methods for this compound Quantification

| Feature | Two-Phase Titration (Epton Method) | Potentiometric Titration |

| Principle | Formation of a colored ion-pair in a two-phase system. mt.comfabad.org.tr | Measurement of potential change using an ion-selective electrode. google.compsgraw.com |

| Endpoint Detection | Visual color change of an indicator. mt.com | Sharp inflection point in the titration curve. psgraw.com |

| Titrants | Benzethonium chloride (Hyamine® 1622), Cetylpyridinium chloride. mt.comxylemanalytics.com | Hyamine® 1622, Cetylpyridinium chloride, TEGO®trant A 100. fabad.org.trxylemanalytics.com |

| Advantages | Simple, well-established method. fabad.org.tr | Automated, objective endpoint detection, avoids chloroform. metrohm.comgoogle.com |

| Disadvantages | Subjective endpoint, use of hazardous solvents. fabad.org.trmetrohm.com | Requires specialized equipment (potentiometer, ISE). psgraw.com |

Microscopic Techniques for Emulsion Characterization (e.g., particle size, morphology)

Microscopy is an indispensable tool for the direct visualization and characterization of emulsions stabilized by this compound. It provides qualitative and quantitative information about the emulsion's microstructure, including the size, shape, and distribution of the dispersed phase droplets.

Optical Microscopy:

Optical microscopy, including techniques like bright-field and phase-contrast microscopy, is a straightforward method for observing emulsion droplets. By placing a small sample of the emulsion on a microscope slide, one can directly visualize the dispersed droplets. This allows for a qualitative assessment of the emulsion's general appearance, the presence of any large or irregularly shaped droplets, and signs of instability such as flocculation or coalescence. For more quantitative analysis, the microscope can be equipped with a calibrated eyepiece graticule or a digital camera connected to image analysis software to measure the size of individual droplets.

Electron Microscopy:

For higher resolution imaging, particularly for nanoemulsions or to observe the finer details of the interfacial film, electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed. These methods require more extensive sample preparation, often involving fixation, dehydration, and staining of the emulsion. Cryo-electron microscopy (cryo-EM) is a particularly powerful technique as it allows for the visualization of the emulsion in its near-native, hydrated state by rapidly freezing the sample, thus avoiding artifacts that can be introduced during conventional sample preparation.

Confocal Laser Scanning Microscopy (CLSM):

Confocal Laser Scanning Microscopy (CLSM) is a non-invasive technique that provides high-resolution, three-dimensional images of emulsions. By using fluorescent dyes to label either the oil or water phase, or the surfactant itself, CLSM can be used to visualize the spatial distribution of the different components within the emulsion. This is particularly useful for studying the structure of the interfacial layer and the distribution of the surfactant at the oil-water interface.

The data obtained from these microscopic techniques, particularly particle size distribution, is crucial for understanding and predicting the stability and physical properties of the emulsion.

Table 2: Microscopic Techniques for Emulsion Characterization

| Technique | Information Obtained | Advantages | Limitations |

| Optical Microscopy | Droplet size, shape, general morphology, signs of instability. | Simple, direct observation, relatively inexpensive. | Limited resolution, may not be suitable for nanoemulsions. |

| Electron Microscopy (SEM, TEM) | High-resolution images of droplet morphology and interfacial structure. | Very high resolution, provides detailed structural information. | Extensive sample preparation, can introduce artifacts, high cost. |

| Confocal Laser Scanning Microscopy (CLSM) | 3D imaging, spatial distribution of components, interfacial structure. | Non-invasive, high resolution, 3D visualization. | Requires fluorescent labeling, can be expensive. |

Rheological and Texture Analysis for Emulsion Consistency

The rheological properties and texture of an emulsion are critical quality attributes, especially for products where consistency, spreadability, and sensory feel are important. Rheology is the study of the flow and deformation of matter, and for emulsions, it provides insights into their structure and stability.

Rheological Measurements:

Rheometers are used to measure the rheological properties of emulsions. These instruments apply a controlled stress or strain to the sample and measure the resulting deformation or stress. Key rheological parameters for emulsions include:

Viscosity: A measure of a fluid's resistance to flow. The viscosity of an emulsion is influenced by the volume fraction of the dispersed phase, the particle size, and the properties of the continuous phase and the interfacial film. Emulsions containing this compound often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate.

Yield Stress: The minimum stress required to initiate flow. Emulsions with a yield stress behave as a solid-like material at rest but flow like a liquid when sufficient force is applied. This property is important for preventing creaming or sedimentation.

Viscoelasticity: Many emulsions exhibit both viscous and elastic properties. Viscoelasticity is measured using oscillatory tests, where a small, oscillating stress or strain is applied to the sample. The results are expressed in terms of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The ratio of G'' to G' (tan δ) indicates whether the material is more solid-like or liquid-like.

Texture Analysis:

Texture analyzers are used to quantify the textural properties of semi-solid emulsions like creams and lotions. These instruments measure the force required to perform a specific action on the sample, such as compression, extrusion, or penetration. Common textural parameters for emulsions include:

Firmness/Hardness: The force required to achieve a certain deformation.

Cohesiveness: The strength of the internal bonds within the sample.

Adhesiveness/Stickiness: The force required to pull the testing probe away from the sample.

Spreadability: The ease with which the emulsion can be spread over a surface.

By correlating these instrumental measurements with sensory panel data, formulators can develop products with desired textural and rheological profiles.

Table 3: Rheological and Texture Analysis Parameters for Emulsions

| Parameter | Description | Importance for Emulsions |

| Viscosity | Resistance to flow. | Affects pourability, processing, and sensory feel. |

| Yield Stress | Minimum stress to initiate flow. | Contributes to stability against creaming/sedimentation. |